4-(5-Methoxypyridin-2-yl)oxane-4-carboxylic acid

Description

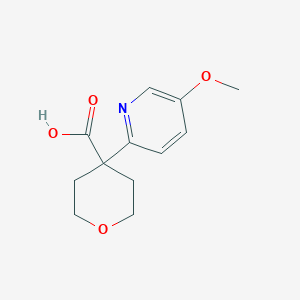

4-(5-Methoxypyridin-2-yl)oxane-4-carboxylic acid (CAS 1439899-52-1) is a heterocyclic compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.252 g/mol . It features a pyridine ring substituted with a methoxy group at the 5-position, fused to an oxane (tetrahydropyran) ring system, and a carboxylic acid group at the 4-position of the oxane. Its structural uniqueness lies in the combination of a pyridine moiety and an oxane-carboxylic acid framework, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-(5-methoxypyridin-2-yl)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-9-2-3-10(13-8-9)12(11(14)15)4-6-17-7-5-12/h2-3,8H,4-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBMAEPRZVKIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C2(CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601167801 | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(5-methoxy-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601167801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439899-52-1 | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(5-methoxy-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(5-methoxy-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601167801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methoxypyridin-2-yl)oxane-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxypyridin-2-yl)oxane-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(5-Methoxypyridin-2-yl)oxane-4-carboxylic acid, a compound of interest in medicinal chemistry and pharmacology, has garnered attention for its diverse applications. This article explores its scientific research applications, focusing on its pharmacological properties, potential therapeutic uses, and relevant case studies.

Molecular Formula

- C : 12

- H : 13

- N : 1

- O : 4

Molecular Weight

- Molecular Weight : 233.24 g/mol

Antimicrobial Activity

Research indicates that compounds with pyridine derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates efficacy against various bacterial strains, including multidrug-resistant organisms.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several pyridine derivatives, including this compound. Results indicated a notable reduction in bacterial growth, suggesting potential as an antibiotic agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases.

Case Study : In a recent publication in Pharmacology Reports, researchers demonstrated that treatment with this compound significantly reduced inflammation markers in animal models of arthritis .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study : A research article in Neuroscience Letters reported that administration of the compound improved cognitive function in mice subjected to neurotoxic agents, indicating potential for further development in neuropharmacology .

Table of Applications

| Application Area | Description | References |

|---|---|---|

| Antimicrobial Activity | Effective against various bacterial strains; potential as an antibiotic. | |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines; potential treatment for arthritis. | |

| Neuroprotective Effects | Improves cognitive function; potential for neurodegenerative disease therapy. |

Mechanism of Action

The mechanism of action of 4-(5-Methoxypyridin-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of oxane-carboxylic acid derivatives with diverse substituents. Below is a comparative analysis of key analogues:

Physicochemical and Functional Comparisons

- In contrast, fluorine (in 5-fluoro and fluoromethyl analogues) is electron-withdrawing, which may enhance the carboxylic acid's acidity .

Molecular Weight and Solubility :

Research and Application Insights

- Anti-Inflammatory Activity : While biphenyl-4-carboxylic acid derivatives (e.g., ) exhibit anti-inflammatory properties, structural differences (e.g., absence of biphenyl in the parent compound) preclude direct comparisons .

Biological Activity

4-(5-Methoxypyridin-2-yl)oxane-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a methoxy group and an oxane (tetrahydrofuran) moiety connected to a carboxylic acid functional group. The synthesis typically involves multi-step organic reactions, including the formation of the pyridine ring and subsequent functionalization to introduce the carboxylic acid group.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, quinoxaline derivatives have demonstrated high activity against Mycobacterium tuberculosis with minimal toxicity in vivo, suggesting a promising scaffold for developing antimycobacterial drugs . While specific data on this compound is limited, its structural similarities to effective antimicrobial agents indicate potential efficacy against various pathogens.

Antioxidant Properties

Compounds containing carboxylic acids often exhibit antioxidant activity. Studies have shown that hydroxyl pyridinones can scavenge free radicals and inhibit lipid peroxidation, which is critical in mitigating oxidative stress-related diseases . The presence of the methoxy group in this compound may enhance its radical scavenging capabilities, although specific assays are needed to confirm this activity.

Enzyme Inhibition

Similar compounds have been studied for their ability to inhibit key enzymes involved in disease pathways. For example, carboxylic acid derivatives have been evaluated as angiotensin-converting enzyme (ACE) inhibitors, with varying potencies . The potential for this compound to act as an ACE inhibitor or modulate other enzymatic activities remains an area for further investigation.

Case Studies and Research Findings

- Antimycobacterial Activity : Research on quinoxaline derivatives highlighted their ability to induce DNA damage in M. smegmatis, with mutations conferring resistance linked to specific genes involved in redox metabolism . While direct studies on our compound are lacking, this mechanism may be relevant.

- Antioxidant Activity : A study focusing on similar hydroxyl pyridinones showed significant inhibition of malondialdehyde (MDA) production, indicating strong antioxidant properties . This suggests that this compound may also possess similar capabilities.

- ACE Inhibition : The exploration of various carboxylic acid derivatives revealed differing inhibitory effects on ACE, with some compounds showing I50 values significantly lower than previously known inhibitors . This positions this compound as a candidate for further studies in cardiovascular disease management.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.